molecular formula C26H32ClN7O5 B606082 1-(5-chloro-4-((8-methoxy-1-methyl-3-(2-(methylamino)-2-oxoethoxy)-2-oxo-1,2-dihydroquinolin-6-yl)amino)pyrimidin-2-yl)-N,N-dimethylpiperidine-4-carboxamide CAS No. 2166387-64-8

1-(5-chloro-4-((8-methoxy-1-methyl-3-(2-(methylamino)-2-oxoethoxy)-2-oxo-1,2-dihydroquinolin-6-yl)amino)pyrimidin-2-yl)-N,N-dimethylpiperidine-4-carboxamide

Cat. No. B606082
CAS RN: 2166387-64-8
M. Wt: 558.03
InChI Key: XCGYXEVLQIIEJH-UHFFFAOYSA-N
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Description

BI-3812 is a potent inhibitor of the interaction of the BTB/POZ domain of BCL6 with several co-repressors. It acts by inhibiting the BCL6::Co-repressor complex formation.

Scientific Research Applications

Oncology: Targeting BCL6 in Lymphoma Treatment

BI-3812 is a potent inhibitor of B-cell lymphoma 6 (BCL6), a protein that plays a crucial role in the development and progression of various lymphomas . By inhibiting the interaction between BCL6 and its co-repressors, BI-3812 disrupts the transcriptional repression activity of BCL6, which is essential for the survival and proliferation of lymphoma cells. This disruption can lead to the reactivation of tumor suppressor genes and induction of apoptosis in cancer cells, making BI-3812 a promising candidate for lymphoma therapy .

Immunology: Modulating Humoral Immunity

BCL6 is a master regulator of humoral immunity, and its inhibition by BI-3812 can potentially modulate immune responses. BCL6 normally represses genes involved in the differentiation of B-cells during germinal center reactions. By inhibiting BCL6, BI-3812 may influence the production of high-affinity immunoglobulins and affect the immune system’s ability to respond to pathogens and vaccines .

Gene Expression Regulation

BI-3812’s role in gene expression regulation is significant due to its impact on BCL6’s ability to repress transcription. By preventing BCL6 from binding to its co-repressors, BI-3812 can alter the expression of genes involved in cell cycle control, apoptosis, and differentiation, which are critical processes in both normal physiology and disease states .

Cell Cycle Control and DNA Damage Response

Research has shown that BCL6, targeted by BI-3812, represses genes involved in cell cycle control and the DNA damage response. This repression is crucial for allowing B-cells in germinal centers to proliferate rapidly and tolerate high levels of DNA damage during somatic hypermutation. BI-3812’s inhibition of BCL6 could be used to study these processes and potentially develop therapies for conditions characterized by unchecked cell proliferation and DNA damage .

Cell Death and Differentiation

BI-3812’s inhibition of BCL6 affects cell death and differentiation pathways. BCL6 represses genes that trigger apoptosis and promote differentiation. Therefore, BI-3812 could be used to induce apoptosis in cancer cells or to drive differentiation in stem cell research, providing insights into developmental biology and cancer treatment strategies .

Pharmacokinetics and Pharmacodynamics Research

While specific pharmacokinetic and pharmacodynamic data for BI-3812 are not readily available, its high potency and good permeability suggest that it could be an excellent candidate for in-depth pharmacological studies. Understanding how BI-3812 interacts with BCL6 in the body, its metabolism, distribution, and excretion, as well as its effects at different concentrations, would be crucial for its development as a therapeutic agent .

properties

IUPAC Name

1-[5-chloro-4-[[8-methoxy-1-methyl-3-[2-(methylamino)-2-oxoethoxy]-2-oxoquinolin-6-yl]amino]pyrimidin-2-yl]-N,N-dimethylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32ClN7O5/c1-28-21(35)14-39-20-11-16-10-17(12-19(38-5)22(16)33(4)25(20)37)30-23-18(27)13-29-26(31-23)34-8-6-15(7-9-34)24(36)32(2)3/h10-13,15H,6-9,14H2,1-5H3,(H,28,35)(H,29,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCGYXEVLQIIEJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)COC1=CC2=CC(=CC(=C2N(C1=O)C)OC)NC3=NC(=NC=C3Cl)N4CCC(CC4)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32ClN7O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-chloro-4-((8-methoxy-1-methyl-3-(2-(methylamino)-2-oxoethoxy)-2-oxo-1,2-dihydroquinolin-6-yl)amino)pyrimidin-2-yl)-N,N-dimethylpiperidine-4-carboxamide

Q & A

Q1: How does BI-3812 interact with its target and what are the downstream effects?

A: BI-3812 targets the BTB domain of BCL6, a transcriptional repressor. [, ] In endothelial cells, BCL6 normally suppresses the expression of pro-inflammatory genes activated by NFκB, a key regulator of inflammation. By antagonizing the BTB domain of BCL6, BI-3812 disrupts its repressive function. This, surprisingly, leads to a decrease in NFκB transcriptional activity and suppression of inflammatory gene expression, ultimately reducing leukocyte adherence, a hallmark of inflammation. [] The exact mechanism by which BTB domain antagonism by BI-3812 leads to reduced NFκB activity remains to be fully elucidated. One study suggests that this effect might be linked to BI-3812’s influence on HDAC activity, which is known to be increased by TNFα. []

Q2: What evidence is there for BI-3812's efficacy in in vitro models of inflammation?

A: In studies using human primary cardiac endothelial cells, BI-3812 effectively blocked TNFα-induced expression of vascular cell adhesion molecule 1 (VCAM-1) and CXCL2/GROβ. [, ] These molecules are involved in leukocyte recruitment and adhesion, critical steps in the inflammatory process. This finding suggests that BI-3812 may have therapeutic potential for treating inflammatory conditions by dampening the endothelium's inflammatory response.

  1. Full Title: The DNA binding protein BCL6 regulates NFκB-controlled endothelial inflammatory gene expression Short Title: BCL6 modifies endothelial inflammation Authors:
  2. Abstract P132: Heterogeneously Expressed Bcl6 Controls Endothelial Inflammatory Response

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